molecular formula C12H13NO4 B1499099 Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate CAS No. 1031927-08-8

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Cat. No.: B1499099
CAS No.: 1031927-08-8
M. Wt: 235.24 g/mol
InChI Key: LWJAVIFDIUIVGC-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (CAS: 1031927-08-8) is a benzoate ester derivative featuring a six-membered 1,3-oxazinan-2-one ring attached to the para position of the benzene moiety. This compound is commercially available through suppliers such as SynChem, Inc. (Product Code: SC-24016) and Santa Cruz Biotechnology (sc-358330), with molecular weight approximately 249.27 g/mol (calculated from its molecular formula, C₁₃H₁₅NO₄) . Synthetic routes likely involve modular strategies, where substituents are introduced early to avoid regioselectivity challenges, as seen in analogous benzothiazine derivatives .

Properties

IUPAC Name

methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)9-3-5-10(6-4-9)13-7-2-8-17-12(13)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJAVIFDIUIVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657034
Record name Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-08-8
Record name Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate is a compound of interest due to its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound contains an oxazinanone ring, which is known for its biological activity. The presence of this heterocyclic structure is significant as it often contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.12
Bacillus subtilis0.15
Enterococcus faecium0.20
Candida albicans0.25

These results indicate that this compound is effective at low concentrations, suggesting a strong potential for further development as an antimicrobial agent .

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial activity, this compound has shown cytotoxic effects against various cancer cell lines. Research indicates that the compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Cytotoxicity Data

The following table presents the IC50 values for this compound against different cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
HCT116 (Colon Cancer)12.8
A549 (Lung Cancer)10.2

These findings suggest that the compound has significant antiproliferative activity and may be explored further for its potential use in cancer therapy .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that the compound may interact with specific cellular targets involved in bacterial cell division and cancer cell proliferation.

Proposed Mechanisms

  • Inhibition of FtsZ Protein : The compound may inhibit the filamentous temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Membrane Disruption : It could alter membrane permeability in bacteria, leading to cell lysis and death.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate has shown promise in drug development due to its ability to interact with various biological targets. Its structure allows it to act as a scaffold for synthesizing derivatives with enhanced therapeutic profiles.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in cancer pathways, indicating its potential as a lead compound for anticancer drugs .

Biological Research

The compound has been utilized in studies investigating cellular mechanisms and signaling pathways. Its role as a tankyrase inhibitor has been particularly noteworthy.

Mechanism of Action : this compound binds to tankyrase enzymes, disrupting Wnt signaling pathways crucial for cell proliferation and differentiation. This inhibition can potentially lead to novel treatments for cancers characterized by aberrant Wnt signaling .

Materials Science

In addition to its biological applications, this compound is being explored for its utility in materials science. Its unique chemical structure may allow it to be incorporated into polymers or other materials that require specific functional properties.

Data Tables

Application Area Key Findings References
Medicinal ChemistryInhibitory effects on cancer-related enzymes
Biological ResearchDisruption of Wnt signaling via tankyrase inhibition
Materials SciencePotential for incorporation into functional materials

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibits tumor growth in vitro and in vivo models by targeting tankyrase enzymes. The study highlighted the compound's structural modifications that enhance its potency against cancer cell lines .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that this compound exhibited significant antibacterial effects, suggesting potential applications in developing new antibacterial agents .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name CAS Number Heterocyclic Substituent Molecular Weight (g/mol) Key Suppliers
Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate 1031927-08-8 1,3-Oxazinan-2-one (6-membered) ~249.27 SynChem, Santa Cruz
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate 627901-54-6 Imidazolidin-2-one (5-membered) ~220.23 Santa Cruz
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) N/A Quinoline-piperazine-carbonyl ~469.52 Research compounds

Key Observations :

  • Ring Size and Heteroatoms: The target compound’s six-membered oxazinanone ring provides conformational flexibility compared to the five-membered imidazolidinone in sc-263601. The larger ring may enhance solubility in polar solvents due to increased dipole interactions .
  • However, their synthesis is more complex, requiring multi-step coupling reactions .

Physicochemical and Spectroscopic Properties

  • Solubility: The oxazinanone ring’s polarity likely improves aqueous solubility compared to the more hydrophobic quinoline derivatives. However, experimental logP data are unavailable.
  • Spectroscopic Confirmation: For oxazinanone derivatives, ¹H NMR would show characteristic peaks for the methyl benzoate (δ ~3.9 ppm for OCH₃) and oxazinanone NH/CO groups (δ ~5–7 ppm). HRMS data (e.g., [M+Na]⁺ = 272.09) would confirm molecular ion peaks .

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate typically involves the formation of the 1,3-oxazinan-2-one (2-oxo-1,3-oxazinan) ring followed by its attachment to the methyl 4-aminobenzoate or methyl 4-halo-benzoate derivative. The key step is the cyclization of appropriate amino alcohol precursors to form the oxazinanone ring. This method is consistent with the general approach to 1,3-oxazinan-2-ones synthesis reported in heterocyclic chemistry literature.

Cyclization of 1,3-Amino Alcohols

A widely used approach to synthesize 1,3-oxazinan-2-ones involves the cyclization of 1,3-amino alcohols with carbonyl reagents such as phosgene or triphosgene. The amino alcohol itself is typically prepared by reduction of β-enaminones or β-enamino esters, which are accessible from amines reacting with 1,3-dicarbonyl compounds or β-alkoxyvinyl ketones.

Key reaction steps:

  • Preparation of 1,3-amino alcohol via reduction of β-enaminone precursors using catalytic hydrogenation (e.g., hydrogen with 10% Pd/C).
  • Cyclization of the amino alcohol with phosgene or triphosgene to form the 1,3-oxazinan-2-one ring.

This strategy is supported by the synthesis of N-substituted 1,3-oxazinan-2-ones from cyclization of 4-ylamino-1,1,1-trifluoro-butan-2-ols with triphosgene, as reported in recent heterocyclic synthesis research.

Attachment to the Benzoate Moiety

The benzoate part, methyl 4-aminobenzoate or its derivatives, can be functionalized to introduce the oxazinanone ring at the para position of the aromatic ring.

Possible methods:

  • Nucleophilic substitution at methyl 4-halobenzoate with the oxazinan-3-yl nucleophile.
  • Direct condensation of methyl 4-aminobenzoate with the oxazinanone intermediate under appropriate conditions to form the target compound.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) (Literature Range)
1 β-Enaminone formation Amine + 1,3-dicarbonyl compound β-Enaminone intermediate 60-85%
2 Reduction H2, 10% Pd/C, solvent (e.g., ethanol) 1,3-Amino alcohol 70-90%
3 Cyclization Triphosgene or phosgene, base (e.g., pyridine) 1,3-Oxazinan-2-one ring system 65-85%
4 Coupling with methyl 4-halobenzoate Nucleophilic substitution, dry DMF, base (NaH) This compound 50-75%

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Limitations
Reduction of β-enaminones H2, 10% Pd/C High yield, straightforward Requires hydrogenation setup
Cyclization with triphosgene Triphosgene, base (pyridine) Efficient ring closure, good selectivity Triphosgene handling requires care
Nucleophilic substitution Methyl 4-halobenzoate, NaH, DMF Direct attachment to aromatic ring Requires dry conditions
Direct condensation Methyl 4-aminobenzoate, coupling agents Simpler reagents May need optimization for yield

Q & A

Q. How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways of this compound?

  • Methodology :
  • Collision-induced dissociation (CID) : ESI-MS/MS (Q-TOF) fragments the molecular ion ([M+H]+^+) to identify cleavage at the ester bond (m/z 121 for methyl benzoate) and oxazinanone ring opening (m/z 99) .
  • Isotopic labeling : 18^{18}O-labeled analogs confirm fragmentation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
Reactant of Route 2
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Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.